

Application Notes and Protocols for Intrathecal Administration of Tofersen in Research Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tofersen

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Introduction

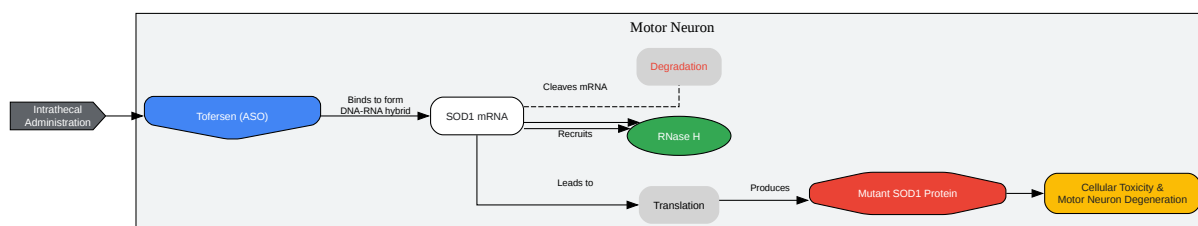
Tofersen (QALSODY®) is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide dismutase 1 (SOD1) gene.[1] **Tofersen** targets the underlying pathology of SOD1-ALS by binding to SOD1 mRNA, promoting its degradation by RNase H, and thereby reducing the synthesis of the SOD1 protein.[2][3][4] This reduction in SOD1 protein levels is believed to mitigate the toxic effects of the mutant protein, which contribute to motor neuron degeneration.[3][5] Preclinical studies in rodent models of SOD1-ALS have been instrumental in demonstrating the therapeutic potential of this approach, showing that intrathecal administration of a similar ASO can delay disease onset, preserve motor function, and extend survival.[6][7][8]

These application notes provide a detailed protocol for the intrathecal (IT) administration of **Tofersen** in commonly used rodent research models of SOD1-ALS, namely the SOD1-G93A rat and mouse models. The protocols are synthesized from established methodologies for ASO delivery to the central nervous system (CNS).[9][10][11]

Mechanism of Action of Tofersen

Tofersen is a synthetic, single-stranded DNA molecule designed to be complementary to the messenger RNA (mRNA) of the SOD1 gene.[2] Upon intrathecal administration into the cerebrospinal fluid (CSF), **Tofersen** enters motor neurons and other cells of the CNS.[12]

Inside the cell, it binds specifically to the SOD1 mRNA, forming a DNA-RNA hybrid. This hybrid is recognized and cleaved by the endogenous enzyme RNase H, leading to the degradation of the SOD1 mRNA.[2][3][4] The reduction in available SOD1 mRNA template results in decreased production of the SOD1 protein.[2]



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Caption: Mechanism of action of **Tofersen** in reducing mutant SOD1 protein.

Preclinical Efficacy Data

Preclinical studies in SOD1-G93A transgenic rodent models have demonstrated the efficacy of a SOD1-lowering ASO, a precursor to **Tofersen**. These studies have shown significant improvements in disease phenotype and survival.

Table 1: Preclinical Efficacy of a SOD1-Lowering ASO in SOD1-G93A Rodent Models

Parameter	Animal Model	Treatment Details	Results	Reference
Survival	SOD1-G93A Rat	Intrathecal bolus	Extended survival by 53-64 days compared to control.	[8]
Disease Onset	SOD1-G93A Rat	Intrathecal bolus	Maintained body weight for 67-70 days longer than controls.	[8]
SOD1 mRNA Reduction	SOD1-G93A Rat	Single 500 µg intrathecal bolus	Sustained suppression of SOD1 mRNA for over 8 weeks in the spinal cord.	[8]
Misfolded SOD1 Protein	SOD1-G93A Rat	Single intraventricular bolus	Significant reduction in misfolded SOD1 protein in the spinal cord at 8 weeks.	[8]
Motor Function	SOD1-G93A Mouse	Intraventricular bolus (100 µg at 5 weeks)	Reversed the decline in compound muscle action potential (CMAP).	[8]
Biomarkers	SOD1-G93A Mouse	Intraventricular bolus (100 µg at 5 weeks)	Halted the increase in serum phospho-neurofilament heavy chain (pNFH).	[8]

Table 2: Clinical Biomarker Response to **Tofersen** (Human Trials)

Biomarker	Study Details	Dose	Percent Change from Baseline (vs. Placebo)	Reference
CSF SOD1 Protein	Phase 1-2 Trial	100 mg	-36%	[6]
Plasma Neurofilament Light Chain (NfL)	VALOR Phase 3 Trial (Faster-progressing group)	100 mg	-60% (vs. +20% in placebo)	[6]
CSF Neurofilament Light Chain (NfL)	Phase 1-2 Trial	100 mg	Decreased (vs. no change in placebo)	[6]

Experimental Protocols for Intrathecal Administration

The following protocols describe methods for intrathecal administration of **Tofersen** in rat and mouse models of SOD1-ALS. These procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intrathecal Catheter Implantation and Bolus Injection in Rats

This protocol is adapted from established methods for chronic intrathecal ASO delivery in rats and is suitable for repeated dosing studies.[9][10]

Materials:

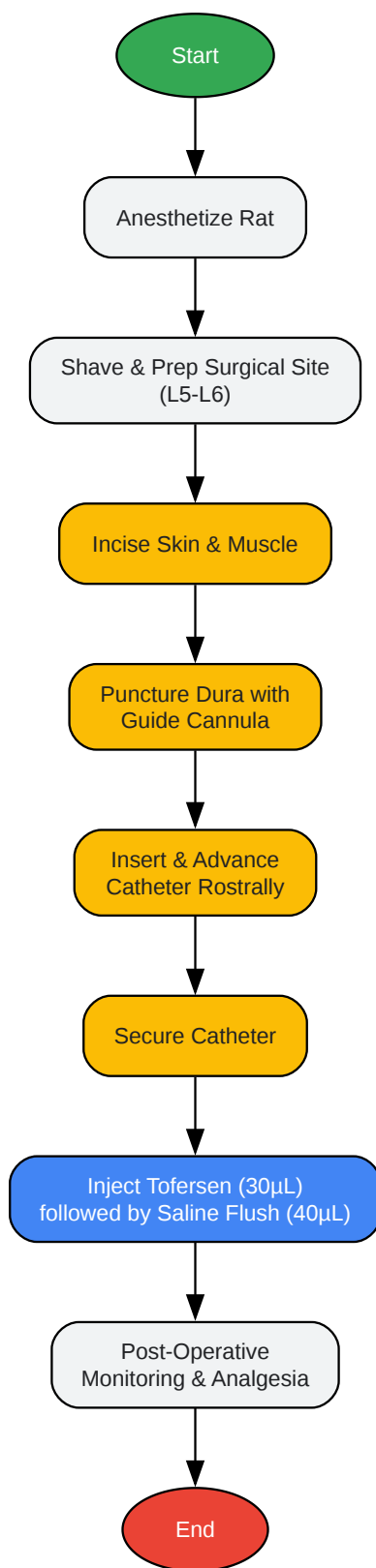
- **Tofersen** solution (or vehicle control)
- Anesthesia (e.g., isoflurane)

- Surgical instruments (scalpel, forceps, scissors)
- PE-10 tubing for catheter
- Stylet wire
- 19G needle for guide cannula preparation
- Suture materials
- 100 μ L Hamilton syringe
- Buprenorphine for analgesia
- Sterile saline

Procedure:

- Animal Preparation:
 - Anesthetize the rat (e.g., Sprague-Dawley, 6-8 weeks old) using isoflurane.[\[4\]](#)
 - Shave the back of the animal from the mid-thoracic region to the pelvis.
 - Administer pre-operative analgesia (e.g., buprenorphine).[\[10\]](#)
 - Position the rat in a prone position over a 50 mL conical tube to flex the spine in the lumbar region.[\[9\]](#)
- Surgical Site Preparation:
 - Disinfect the surgical area with povidone-iodine and alcohol scrubs.
 - Make a small incision over the L5-L6 intervertebral space.
- Catheter Implantation:
 - Carefully dissect the muscle to expose the ligamentum flavum between the L5 and L6 vertebrae.

- Use a guide cannula (prepared from a 19G needle) to puncture the dura mater.
- Insert a pre-measured PE-10 catheter (marked at 2 cm) containing a stylet wire through the guide cannula.[9]
- Advance the catheter rostrally into the subarachnoid space until the 2 cm mark is just visible.[9]
- Remove the stylet wire. Successful placement may be confirmed by the appearance of CSF in the catheter.
- Secure the external end of the catheter by suturing it to the back muscles and skin.
- Intrathecal Injection:
 - Allow the animal to recover from surgery before the first injection.
 - For injection, connect a Hamilton syringe filled with **Tofersen** to the externalized catheter.
 - Inject a volume of 30 μ L over 30 seconds.[9]
 - Follow the injection with a 40 μ L sterile saline flush to ensure complete delivery of the compound.[4]
- Post-Operative Care:
 - Monitor the animal for recovery from anesthesia and signs of pain or distress.
 - Administer post-operative analgesia as required.
 - Keep the surgical site clean and monitor for infection.



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Caption: Workflow for intrathecal catheterization and injection in rats.

Protocol 2: Acute Intrathecal Injection in Mice (Direct Lumbar Puncture)

This protocol describes a non-surgical method for a single bolus intrathecal injection in mice, suitable for rapid screening studies.[\[11\]](#)

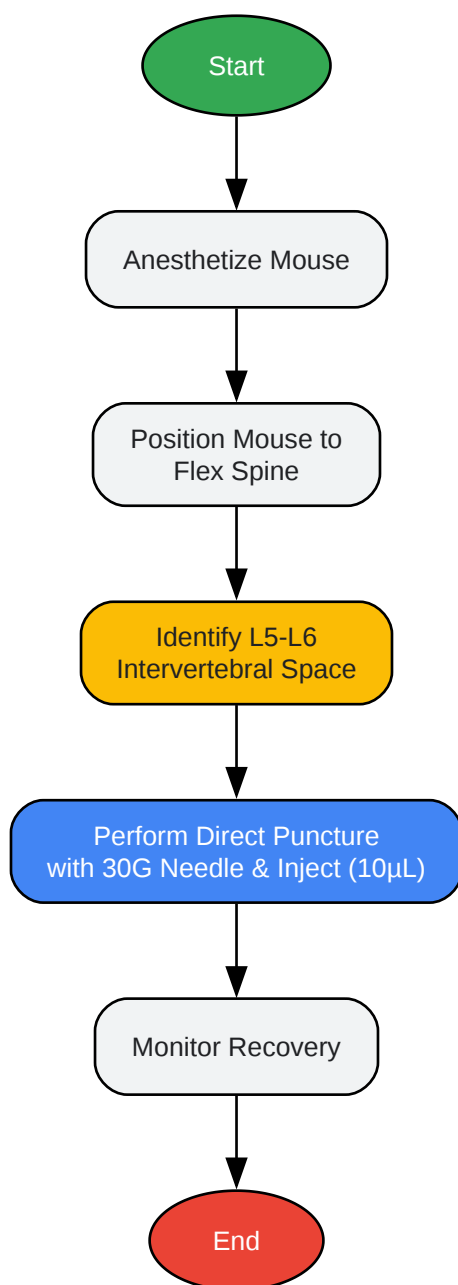
Materials:

- **Tofersen** solution (or vehicle control)
- Anesthesia (e.g., isoflurane)
- 30G needle attached to a Hamilton syringe
- Sterile saline

Procedure:

- Animal Preparation:
 - Anesthetize the mouse (e.g., SOD1-G93A on a C57BL/6 background) using isoflurane.[\[11\]](#)
[\[13\]](#)
 - Place the mouse in a prone position, flexing its spine by arching it over a support (e.g., a 15 mL conical tube).
- Injection Site Identification:
 - Locate the L5-L6 intervertebral space by palpating the pelvis and spinal column.
- Intrathecal Injection:
 - Insert a 30G needle connected to a Hamilton syringe directly through the skin and into the intervertebral space.
 - A slight tail flick is often observed upon successful entry into the intrathecal space.
 - Slowly inject a volume of 10 μ L of **Tofersen** solution.[\[11\]](#)

- Post-Injection Care:
 - Remove the needle and allow the mouse to recover from anesthesia on a warming pad.
 - Monitor the animal for any signs of neurological deficit or distress.



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Caption: Workflow for acute intrathecal injection in mice.

Conclusion

The intrathecal administration of **Tofersen** in SOD1-ALS research models is a critical technique for evaluating its therapeutic efficacy and mechanism of action. The protocols provided offer detailed guidance for performing these procedures in both rat and mouse models. The quantitative data summarized from preclinical and clinical studies highlight the potential of **Tofersen** to reduce SOD1 protein levels, decrease biomarkers of neurodegeneration, and positively impact disease progression. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation, contributing to the further development of therapies for ALS.

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- To cite this document: BenchChem. [Application Notes and Protocols for Intrathecal Administration of Tofersen in Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588239#protocol-for-intrathecal-administration-of-tofersen-in-research-models]

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